molecular formula C15H15ClN2S2 B2604160 N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride CAS No. 2034528-24-8

N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2604160
CAS No.: 2034528-24-8
M. Wt: 322.87
InChI Key: IEUSENAFLMUQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride” is a chemical compound with the molecular formula C15H15ClN2S2 and a molecular weight of 322.87. It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride and related thiazole derivatives are utilized in organic synthesis, particularly in ring transformations and the synthesis of heterocyclic compounds. For instance, the treatment of oxazoles with primary amines leads to the formation of methylthiazoles, which play a crucial role in the synthesis of complex molecules (Kalcheva et al., 1993). This showcases the compound's utility in facilitating diverse chemical transformations.

Corrosion Inhibition

Thiazole derivatives, including structures similar to this compound, have been identified as effective corrosion inhibitors. For example, specific thiazole compounds significantly reduce the corrosion of oil well tubular steel in hydrochloric acid solutions, demonstrating their potential in industrial applications (Yadav et al., 2015). These findings highlight the importance of thiazole derivatives in protecting metal surfaces from corrosive environments.

Pharmacological Applications

The synthesis of benzothiazole and thiazole derivatives, including those structurally related to this compound, has been explored for their pharmacological properties. These compounds have been evaluated for their anti-inflammatory, analgesic, and anticancer activities. Notably, certain derivatives have shown promising results in preclinical models, suggesting their potential in developing new therapeutic agents (Kumar & Singh, 2020; Nofal et al., 2014).

Antimicrobial and Corrosion Inhibition Studies

Further research into 1,3-benzothiazole derivatives has revealed their significant antimicrobial activities and corrosion inhibition properties. These studies underscore the versatility of thiazole compounds in both medicinal chemistry and materials science applications (Nayak & Bhat, 2023).

Future Directions

Thiazole derivatives, including N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride, have potential for further exploration in the development of novel therapeutic agents for a variety of pathological conditions . Medicinal chemists are focusing their efforts on thiazole-bearing compounds to find new leads, which may later be translated into new drugs .

Properties

IUPAC Name

N-benzyl-4-(2-methylthiophen-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2.ClH/c1-11-13(7-8-18-11)14-10-19-15(17-14)16-9-12-5-3-2-4-6-12;/h2-8,10H,9H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUSENAFLMUQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C2=CSC(=N2)NCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.